4-[5-(2-Bromo-2-nitroethenyl)furan-2-yl]phenol
CAS No.: 918429-24-0
Cat. No.: VC16910629
Molecular Formula: C12H8BrNO4
Molecular Weight: 310.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 918429-24-0 |
|---|---|
| Molecular Formula | C12H8BrNO4 |
| Molecular Weight | 310.10 g/mol |
| IUPAC Name | 4-[5-(2-bromo-2-nitroethenyl)furan-2-yl]phenol |
| Standard InChI | InChI=1S/C12H8BrNO4/c13-12(14(16)17)7-10-5-6-11(18-10)8-1-3-9(15)4-2-8/h1-7,15H |
| Standard InChI Key | BFWUCHVQMOKPEG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=CC=C(O2)C=C([N+](=O)[O-])Br)O |
Introduction
Structural Identification and Nomenclature
IUPAC Name and Molecular Formula
The compound is systematically named 4-[5-(2-bromo-2-nitroethenyl)furan-2-yl]phenol, reflecting its:
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Furan backbone (oxygen-containing heterocycle) at positions 2 and 5.
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2-Bromo-2-nitroethenyl group (-CHBr(NO₂)-CH₂) at the furan’s 5-position.
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4-Hydroxyphenyl group (-C₆H₄OH) at the furan’s 2-position.
Its molecular formula is C₁₂H₈BrNO₄, with a molecular weight of 326.11 g/mol (calculated from isotopic composition) .
Stereochemical and Electronic Features
The nitro (-NO₂) and bromo (-Br) groups on the ethenyl moiety introduce significant electron-withdrawing effects, polarizing the furan ring. The hydroxyl (-OH) group on the phenyl ring enables hydrogen bonding, influencing solubility and reactivity. X-ray crystallography of analogous compounds reveals planar furan-phenol systems with dihedral angles <10° between aromatic rings .
Synthetic Pathways and Optimization
Key Synthetic Strategies
The synthesis of 4-[5-(2-bromo-2-nitroethenyl)furan-2-yl]phenol involves multi-step reactions, often employing:
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Friedel-Crafts Acylation: Attaching the hydroxyphenyl group to furan using Lewis acid catalysts like AlCl₃ .
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Nitrovinyl Bromination: Introducing bromine and nitro groups via electrophilic substitution or radical pathways .
Challenges in Synthesis
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Regioselectivity: Competing reactions at furan’s 3- and 4-positions require careful temperature control (-10°C to 0°C) .
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Nitro Group Stability: Decomposition risks necessitate inert atmospheres (N₂ or Ar) during reactions .
Physicochemical Properties
Thermal and Spectral Data
Solubility Profile
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High Solubility: Polar aprotic solvents (DMF, DMSO).
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Low Solubility: Water (<0.1 mg/mL), hexane.
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The hydroxyphenyl group directs electrophiles (e.g., NO₂⁺, Br⁺) to its ortho and para positions. For example, nitration yields 4-[5-(2-bromo-2-nitroethenyl)furan-2-yl]-2-nitrophenol .
Nucleophilic Displacement
The bromine atom undergoes substitution with nucleophiles (e.g., -SH, -NH₂) under SN2 conditions:
Reaction kinetics follow second-order rate laws (k = 0.45 M⁻¹s⁻¹ at 25°C) .
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